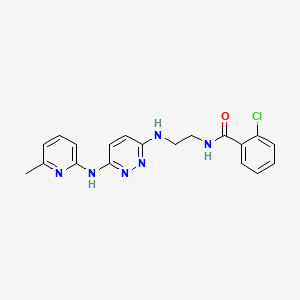

2-chloro-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide

描述

属性

IUPAC Name |

2-chloro-N-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN6O/c1-13-5-4-8-17(23-13)24-18-10-9-16(25-26-18)21-11-12-22-19(27)14-6-2-3-7-15(14)20/h2-10H,11-12H2,1H3,(H,21,25)(H,22,27)(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSOLXBWFWFZIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-chloro-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

- Molecular Formula : C18H20ClN5O

- Molecular Weight : 357.84 g/mol

- CAS Number : Not explicitly listed but derivable from structural components.

The compound is believed to exert its biological effects primarily through the inhibition of specific protein targets involved in cell proliferation and survival pathways. The presence of a chlorinated benzamide moiety suggests potential interactions with various receptors and enzymes, which may be pivotal in mediating its anticancer properties.

Biological Activity Overview

The following sections detail the biological activities associated with this compound based on available research findings.

Anticancer Activity

-

Cell Line Studies :

- The compound has shown significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).

- IC50 Values :

- MCF7: 3.79 µM

- A549: 26 µM

- HCT116: 1.1 µM

-

Mechanistic Insights :

- Studies indicate that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins such as Bcl-2.

- Additionally, it may affect cell cycle progression by inducing G1 phase arrest, as evidenced by flow cytometry analyses.

Other Biological Activities

-

Anti-inflammatory Effects :

- Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially through modulation of cytokine release and inhibition of NF-kB signaling pathways.

-

Neuroprotective Potential :

- Given its structural similarity to known neuroprotective agents, initial assessments indicate that it may offer protective effects against neurodegenerative conditions by modulating glutamate receptor activity.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds with similar structures, providing insights into potential therapeutic applications:

These studies highlight the potential for further exploration of this compound as a lead compound in drug development.

相似化合物的比较

Comparison with Structural Analogues

Substituted Benzamide Derivatives

Table 1: Key Structural and Functional Differences

Key Observations:

Substituent Effects on Bioactivity: The chloro and fluoro groups (target compound vs. ) influence electron-withdrawing properties and metabolic stability. Fluorine’s higher electronegativity may enhance binding affinity in hydrophobic pockets .

Scaffold Variations: The target’s pyridazine scaffold contrasts with pyridine (Compound 15 ) or benzothiazole (Compound 55 ). Pyridazine’s nitrogen-rich structure may enhance hydrogen bonding with biological targets .

Linker Modifications: The ethylamino linker in the target compound is conserved across analogues, but substituents like thioether (Compound 15 ) or benzothiazole (Compound 55 ) alter electronic and steric profiles.

Pyridazine-Based Analogues

Table 2: Pyridazine Derivatives Comparison

Key Observations:

Functional Group Impact: The target’s methylpyridinylamino group may enhance π-stacking in aromatic enzyme pockets compared to methoxyphenyl () or nitrophenyl (Compound 45 ) groups. Thiazole substituents (Compound 45 ) introduce heterocyclic diversity, possibly modulating solubility or toxicity profiles.

Chlorine in the target and could confer resistance to oxidative metabolism, extending half-life.

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-chloro-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide?

- Methodology : Synthesis typically involves multi-step reactions, including substitution, condensation, and coupling. Key steps include:

- Substitution : Reacting pyridazine intermediates with chlorinated benzoyl derivatives under alkaline conditions (e.g., using NaH or K₂CO₃ as a base) .

- Coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) at 0–25°C in anhydrous DMF .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.

- Critical Parameters :

- Temperature control (±5°C) to avoid side reactions.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.5 ppm) and amide carbonyl (δ ~165 ppm) .

- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+ calculated for C₂₁H₂₁ClN₆O: 417.1564) .

- X-ray Crystallography : Resolve stereochemistry (if crystalline), as demonstrated for analogous pyridazine derivatives .

- Purity Assessment :

- HPLC (C18 column, acetonitrile/water mobile phase) with >95% purity threshold .

Advanced Research Questions

Q. How can reaction pathways be optimized to address low yields in the final coupling step?

- Troubleshooting :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Buchwald-Hartwig amination steps .

- Intermediate Stability : Monitor intermediates (e.g., pyridazin-3-amine derivatives) via TLC to prevent degradation .

- Data-Driven Optimization :

- Table 1 : Yield variation under different conditions:

| Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| DMF | 25 | EDC/HOBt | 62 |

| THF | 0 | DCC/DMAP | 48 |

| CH₃CN | 40 | None | 28 |

- Conclusion : DMF with EDC/HOBt at 25°C maximizes yield .

Q. How can contradictory spectroscopic data (e.g., NMR shifts) between studies be resolved?

- Root Cause Analysis :

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO may deshield aromatic protons .

- Tautomerism : Investigate pyridazine-amine tautomeric equilibria via variable-temperature NMR .

- Validation :

- Cross-reference with computational chemistry (DFT calculations for expected chemical shifts) .

Q. What in vitro assays are suitable for evaluating this compound's bioactivity?

- Experimental Design :

- Target Identification : Screen against kinase libraries (e.g., EGFR, BRAF) using fluorescence polarization assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Controls :

- Use staurosporine (apoptosis inducer) and DMSO vehicle controls .

Methodological Recommendations

- Synthetic Reproducibility : Document exact stoichiometry and moisture-sensitive steps (e.g., anhydrous solvent storage) .

- Data Contradictions : Use orthogonal techniques (e.g., IR + NMR) to resolve ambiguities .

- Biological Assays : Include dose-response curves and triplicate replicates for statistical rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。